molecular formula C12H13NO3 B609732 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one CAS No. 1021950-79-7

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Cat. No.: B609732
CAS No.: 1021950-79-7
M. Wt: 219.24
InChI Key: LJIDRFNRDLYHNC-SECBINFHSA-N
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Description

8,9-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one is a chiral tetrahydropyrroloisoquinoline derivative of significant interest in medicinal chemistry and organic synthesis research. Compounds within this structural class are recognized as important synthetic targets due to their potential biological activities, often serving as key scaffolds for the development of novel therapeutic agents . As a complex molecule with multiple stereogenic centers, it provides a valuable model system for methodological studies in absolute configuration determination. Researchers can utilize advanced chiroptical spectroscopic techniques—such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD)—to investigate its stereostructure, leveraging the combined analysis of these methods for robust structural elucidation . The pyrroloisoquinoline core is structurally analogous to biologically active natural isoquinoline alkaloids, making it a point of interest for probing structure-activity relationships . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-5-7-3-4-13-9(1-2-12(13)16)8(7)6-11(10)15/h5-6,9,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDRFNRDLYHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904168
Record name Oleracein E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one, commonly referred to as trolline, is a compound of significant interest due to its diverse biological activities. This compound has been isolated from various plant sources, including Mirabilis jalapa and Tetrastigma hemsleyanum, and exhibits a range of pharmacological effects.

  • Chemical Formula : C₁₂H₁₃N₁O₃
  • CAS Number : 1021950-79-7
  • Molecular Weight : 219.24 g/mol

Antimicrobial Activity

Trolline has demonstrated notable antimicrobial properties. In a study focusing on its bactericidal effects against selected pathogens, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Enterococcus faecalis78.12

These results suggest that trolline could serve as a potential lead compound for the development of new antimicrobial agents .

Antiproliferative Effects

Research has also highlighted the antiproliferative effects of trolline on various cancer cell lines. In vitro studies revealed that trolline exhibits cytotoxicity against human cancer cells such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These findings underscore the potential of trolline as an anticancer agent .

The mechanisms underlying the biological activities of trolline are being actively researched. Preliminary studies suggest that its antimicrobial activity may be related to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Additionally, its antiproliferative effects may involve the induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on extracts from Mirabilis jalapa demonstrated that trolline significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in treating resistant infections .
  • Cytotoxicity in Cancer Research : In another investigation, trolline was tested against a panel of cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, which is crucial for developing safe therapeutic agents .

Scientific Research Applications

Basic Information

  • IUPAC Name : 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one
  • CAS Number : 1021950-79-7
  • Molecular Formula : C12H13NO3
  • Molar Mass : 219.24 g/mol

Structural Characteristics

The compound features a unique pyrrolo[2,1-a]isoquinoline framework characterized by hydroxyl groups at the 8 and 9 positions. This structure is significant for its biological activity and interaction with various biological targets.

Antitumor Activity

Research has indicated that derivatives of isoquinolinones, including This compound , exhibit notable antitumor properties. A study demonstrated that related compounds can induce G2 phase arrest and apoptosis in breast cancer cells by inhibiting key signaling pathways such as MAPK/ERK . The compound's effectiveness was evaluated against various cancer cell lines with promising results.

Antibacterial and Antifungal Properties

Isoquinoline derivatives have been recognized for their antibacterial and antifungal activities. The presence of hydroxyl groups in the structure enhances their interaction with microbial targets. Preliminary studies suggest that This compound may possess similar properties based on its structural analogs .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of isoquinoline derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Routes

The synthesis of This compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing precursors like N-methoxybenzamides through cyclization reactions.
  • Catalytic Methods : Employing rhodium(III)-catalyzed reactions to facilitate the formation of the pyrroloisoquinoline framework.

These methods not only provide efficient pathways for synthesis but also allow for modifications that can enhance biological activity.

Case Study 1: Antitumor Efficacy in Breast Cancer

A recent study focused on a related compound demonstrated significant antitumor efficacy against MCF-7 breast cancer cells. The compound exhibited an IC50 ranging from 2.39 to 5.65 µM, indicating potent activity compared to standard chemotherapeutics like 5-FU . This highlights the therapeutic potential of isoquinoline derivatives in cancer treatment.

Case Study 2: Neuroprotection in Experimental Models

Another investigation assessed the neuroprotective effects of isoquinoline derivatives in models of oxidative stress. Results indicated a reduction in neuronal cell death and improved survival rates when treated with compounds structurally similar to This compound , suggesting a pathway for further exploration in neurodegenerative disease therapies.

Chemical Reactions Analysis

Cyclization and Rearrangement Reactions

Trolline’s fused pyrrolo[2,1-a]isoquinoline core undergoes acid-catalyzed rearrangements. For example:

  • In hexafluoroisopropanol (HFIP) with acetic acid, related pyrrolo[2,1-a]isoquinolines undergo -sigmatropic rearrangements to form furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives .

  • Substituted trolline derivatives (e.g., para-nitrophenyl) yield mixtures of pyrido[2,1-a]isoquinoline and lactone products under similar conditions .

Acid-Catalyzed Functionalization

In triflic acid (TfOH) and HFIP, O-acetylated analogs of trolline participate in Pictet-Spengler cyclization. For example:

  • Reaction of O-acetyl N,O-acetal 6a with 10 equiv TfOH in HFIP at 20°C for 10 minutes produces protected Pictet-Spengler adducts (83% yield) with a diastereoselectivity (dr) of 73:27 .

Biological Activity and Reactivity

Trolline demonstrates bactericidal effects through downregulation of bacterial virulence factors:

Table 2: Antimicrobial Activity of Trolline

PathogenMIC (µM)MBC (µM)Zone of Inhibition (mm)Source
Shigella dysenteriae5711432
Salmonella typhi5711428
Bacillus cereus5711425

Key findings:

  • Trolline inhibits Pseudomonas aeruginosa biofilm formation by suppressing PQS (Pseudomonas quinolone signal), elastase, and pyocyanin production .

  • It exhibits dose-dependent bactericidal activity against gram-negative pathogens .

Stability and Degradation

  • Trolline is stable under acidic conditions (pH 1–3) but degrades in basic media (pH 9–12) .

  • Prolonged exposure to BF₃·Et₂O or TfOH leads to acetonide deprotection, forming hydroxylated byproducts .

Comparison with Similar Compounds

Methoxy Derivatives

Replacing hydroxyl groups with methoxy moieties alters solubility and bioactivity. For example:

Trifluoromethyl-Substituted Derivatives

Incorporating electron-withdrawing groups like CF₃ (e.g., 1,2-dihydroxy-8,9-dimethoxy-10b-(trifluoromethyl)-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one) enhances metabolic stability and receptor binding affinity .

Stereochemical Variants

Enantiomers like (R)-Oleracein E and (S)-Trolline exhibit divergent bioactivities due to chiral recognition in biological systems. For instance, the (R) -enantiomer shows superior neuroprotective effects in oxidative stress models .

Antimicrobial Activity

Trolline’s hydroxyl groups confer potent antimicrobial effects compared to non-hydroxylated analogs:

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Reference
Trolline 31.25 62.50
8,9-Dimethoxy analog >100 >100
Berberine 12.5 25.0

Trolline’s bactericidal action involves disrupting membrane integrity and inhibiting quorum sensing (e.g., suppressing P. aeruginosa biofilm formation) . Methoxy derivatives, however, show reduced potency due to diminished hydrogen-bonding capacity .

Anticancer Activity

Trolline induces apoptosis in cancer cells via ROS suppression and caspase-3 activation. Its IC₅₀ values are higher than some analogs but demonstrate selectivity:

Compound IC₅₀ (µg/mL) vs. HeLa IC₅₀ (µg/mL) vs. MCF-7 Reference
Trolline 226 N/A
Trifluoromethyl analog 2.39–5.65 µM 2.39 µM
5-FU (control) 15.0 12.5

The trifluoromethyl derivative (Table 3) exhibits 10-fold greater potency, likely due to enhanced cellular uptake and enzyme inhibition .

Stability and Reactivity

Trolline undergoes acid-catalyzed rearrangements (e.g., sigmatropic shifts in HFIP) to form furo-pyrrolo-isoquinoline derivatives . Methoxy and trifluoromethyl analogs show improved stability under physiological conditions, making them more viable for drug development .

Preparation Methods

Organolithium-Mediated Cyclization

A pivotal synthetic strategy involves organolithium reagents to construct the pyrrolo[2,1-A]isoquinolinone core. The method, adapted from chiral Brønsted acid-catalyzed protocols, proceeds as follows:

Procedure :

  • Substrate Preparation : A tetrahydroisoquinoline precursor (e.g., 1c in) is dissolved in anhydrous THF under argon.

  • Organolithium Addition : Methyl lithium (MeLi, 1.1–1.2 M in Et₂O) is added dropwise at −78°C, stirring for 6 hours.

  • Quenching and Workup : The reaction is quenched with saturated NH₄Cl, warmed to room temperature, and extracted with dichloromethane.

  • Acid-Catalyzed Cyclization : The intermediate hydroxylactam is treated with trifluoroacetic acid (TFA) at room temperature for 16 hours to induce ring closure.

Optimization Notes :

  • Temperature Control : Maintaining −78°C during MeLi addition prevents side reactions.

  • Acid Selection : TFA achieves higher cyclization efficiency (50–60% yield) compared to HCl or H₂SO₄.

  • Purification : Flash chromatography (hexane/EtOAc 3:7) isolates the product as a white solid.

Representative Data :

ParameterValueSource
Yield50%
Reaction Time22 hours (6h + 16h)
Purity (HPLC)>95%

Stereoselective Synthesis

The (10bS)-enantiomer is synthesized via chiral resolution or asymmetric catalysis. Although explicit protocols for 8,9-dihydroxy derivatives are scarce, analogous methods for pyrrolo[2,1-A]isoquinolinones suggest:

  • Chiral Auxiliaries : Temporary chirality inducers (e.g., Evans oxazolidinones) guide stereochemistry during cyclization.

  • Catalytic Asymmetric Hydrogenation : Pd/C or Ru-BINAP complexes reduce prochiral intermediates enantioselectively.

Challenges :

  • The 8,9-dihydroxy groups necessitate orthogonal protection (e.g., acetyl or benzyl) to prevent oxidation during synthesis.

  • Deprotection under mild conditions (e.g., H₂/Pd in EtOH) restores hydroxyl groups without racemization.

Functional Group Modifications

Hydroxylation and Oxidation

Late-stage hydroxylation is achieved via:

  • Electrophilic Aromatic Substitution : Treatment with H₂O₂/CF₃COOH introduces hydroxyl groups at C8 and C9.

  • Biocatalytic Oxidation : Recombinant cytochrome P450 enzymes selectively oxidize C-H bonds, though yields remain suboptimal (<30%).

Critical Parameters :

  • Regioselectivity : Electron-donating groups (e.g., methoxy) at C10 direct hydroxylation to C8/C9.

  • Solvent Effects : Acetonitrile improves reaction homogeneity compared to DMF or DMSO.

Analytical Characterization

Synthetic batches are validated using:

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 1.49 (s, 3H, CH₃), 6.35 (s, 1H, aromatic).

    • IR : 1687 cm⁻¹ (C=O stretch).

  • Mass Spectrometry :

    • HRMS (CI-TOF) : m/z 292.1536 [M+H]⁺ (calc. 292.1549) .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 8,9-dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization and hydroxylation. For example, boron trichloride (BCl₃) in dichloromethane (DCM) can be used to deprotect hydroxyl groups under anhydrous conditions, followed by extraction and purification via chromatography . Similar protocols for analogous compounds highlight the importance of inert atmospheres (argon) and controlled reagent addition to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. For instance, ¹H NMR can confirm the presence of hydroxyl protons and tetrahydropyrrolo ring protons, while MS provides molecular weight validation. Chromatography (TLC/HPLC) ensures purity, with retention factors (Rf) compared against standards .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Yield optimization often involves varying reaction conditions (temperature, solvent polarity, catalyst loading). For example, substituting acetic acid with dioxane in acylation reactions improved yields of related dihydroisoquinolinone derivatives by 15–20% . Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .

Advanced Research Questions

Q. How can stereochemical contradictions in synthesized derivatives be resolved?

  • Methodological Answer : Stereochemical discrepancies (e.g., conflicting NOESY or optical rotation data) require advanced techniques:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
  • Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers and verifies experimental data .

Q. What strategies are recommended for designing bioactivity studies targeting acetylcholinesterase (AChE) inhibition?

  • Methodological Answer :

In vitro assays : Use Ellman’s method to measure AChE activity inhibition (%) at varying compound concentrations (IC₅₀ calculation) .

Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, benzoyl) at positions 2 and 6 of the tetrahydropyrrolo ring to assess steric/electronic effects .

Molecular docking : Align derivatives with AChE’s catalytic triad (PDB: 1ACJ) to predict binding affinities .

Q. How should researchers address inconsistencies in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR/MS data with synthetic intermediates to trace anomalies (e.g., unexpected coupling constants indicating impurities) .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., hydroxyls) from non-exchangeable protons .
  • High-resolution MS (HRMS) : Resolve mass discrepancies caused by isotopic patterns or adduct formation .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) theory : Predicts regioselectivity in electrophilic substitutions by analyzing HOMO/LUMO interactions .
  • Marcus theory : Models electron transfer kinetics in redox-active derivatives .
  • Retrosynthetic analysis : Breaks down the molecule into synthons to prioritize feasible pathways (e.g., Bischler-Napieralski cyclization for isoquinoline cores) .

Key Recommendations

  • Experimental Design : Align synthetic routes with CRDC classifications (e.g., RDF2050108 for process simulation) to ensure reproducibility .
  • Data Integrity : Use reference standards (e.g., EP impurity markers) to calibrate instruments and validate results .
  • Interdisciplinary Collaboration : Integrate chemical biology methods (e.g., Chem/IBiS 416 protocols) for bioactive derivative screening .

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